REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.C([Sn](CCCC)(CCCC)[C:20]([O:22][CH2:23][CH3:24])=[CH2:21])CCC.[F-].[K+]>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:23]([O:22][C:20]([C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1)=[CH2:21])[CH3:24] |f:2.3,^1:42,61|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC=C1C(=O)OCC)SC
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.508 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
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12 mL
|
Type
|
reactant
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Smiles
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[F-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred over the weekend at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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The mixture was filtered through diatomaceous earth
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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CUSTOM
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Details
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The filtrate was partitioned between ethyl acetate and brine
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Type
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WASH
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Details
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The organic phase was washed with brine twice
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was separated by flash chromatography (0-20% gradient ethyl acetate in hexane)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=C)C1=NC(=NC=C1C(=O)OCC)SC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |